5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide

説明

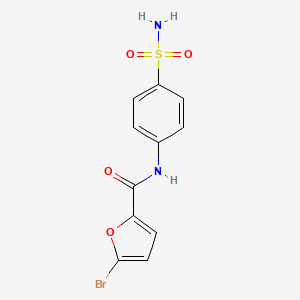

5-Bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide is a heterocyclic compound featuring a furan ring substituted with a bromine atom at the 5-position and a carboxamide group linked to a 4-sulfamoylphenyl moiety. This structure combines halogenated and sulfonamide functionalities, which are often associated with biological activity, particularly in enzyme inhibition (e.g., carbonic anhydrases, matrix metalloproteinases) .

特性

IUPAC Name |

5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O4S/c12-10-6-5-9(18-10)11(15)14-7-1-3-8(4-2-7)19(13,16)17/h1-6H,(H,14,15)(H2,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLGVNNTHVNCRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40970718 | |

| Record name | 5-Bromo-N-(4-sulfamoylphenyl)furan-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5538-87-4 | |

| Record name | 5-Bromo-N-(4-sulfamoylphenyl)furan-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide typically involves the following steps:

Bromination of Furan: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Formation of Sulfamoylphenyl Group: The sulfamoylphenyl group is introduced through a reaction between a suitable phenylamine derivative and a sulfonyl chloride.

Coupling Reaction: The brominated furan derivative is then coupled with the sulfamoylphenyl group under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality .

化学反応の分析

Types of Reactions

5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

科学的研究の応用

5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its ability to inhibit microbial growth.

Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.

Chemical Biology: Employed as a probe to study enzyme activities and protein-ligand interactions.

Industrial Applications: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The compound may interfere with key biochemical pathways, resulting in the disruption of cellular functions. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

5-Bromo-N-(4-Isopropylphenyl)Furan-2-Carboxamide ()

- Structure : The phenyl ring bears an isopropyl group (-CH(CH₃)₂) instead of sulfamoyl.

- Properties: Molecular Weight: 308.175 g/mol (vs. ~345 g/mol for the sulfamoyl variant). Increased lipophilicity (higher logP) due to the hydrophobic isopropyl group.

- Synthesis : Prepared via coupling of 5-bromofuran-2-carboxylic acid with 4-isopropylaniline .

5-Bromo-N-(4-Bromophenyl)Furan-2-Carboxamide ()

- Structure : Features a bromine atom on both the furan and phenyl rings.

- Properties :

5-Bromo-N-[4-(Prop-2-en-1-yloxy)Phenyl]Furan-2-Carboxamide ()

Substituent Variations on the Furan Ring

N-(4-Acetylphenyl)-5-Sulfamoylfuran-2-Carboxamide ()

- Structure : Sulfamoyl group on furan; acetyl (-COCH₃) on phenyl.

- Synthesis: Yield of 18% via coupling of 5-(aminosulfonyl)-2-furoic acid with 4-aminoacetophenone .

- Acetyl group may stabilize π-π interactions in binding pockets.

5-(4-Nitrophenyl)Furan-2-Carboxylic Acid ()

Core Heterocycle Modifications

5-Bromo-N-(Pyrazin-2-yl)Thiophene-2-Carboxamide ()

- Structure : Thiophene replaces furan; pyrazine as the aryl group.

- Properties :

N-(4-Sulfamoylphenyl)Thieno[3,2-b]Pyrrole-5-Carboxamide ()

Key Research Findings

Synthetic Accessibility : Suzuki-Miyaura coupling is widely used for furan- and thiophene-based analogs (Evidences 2, 4, 6). Low yields (e.g., 18% in ) highlight challenges in carboxamide formation .

Biological Relevance : Sulfamoyl and bromo groups synergize in targeting enzymes like carbonic anhydrase and MMP-13, with sulfamoyl critical for polar interactions and bromo for hydrophobic/halogen bonding .

Solubility-Lipophilicity Balance : Bromophenyl derivatives () prioritize membrane permeability, while sulfamoyl variants (Target Compound) favor aqueous solubility and target engagement .

生物活性

5-bromo-N-(4-sulfamoylphenyl)furan-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H9BrN2O4S

- Molecular Weight : 345.17 g/mol

- CAS Number : 5538-87-4

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various multidrug-resistant bacteria. The compound was evaluated using the agar well diffusion method, which demonstrated significant inhibition zones against several pathogens.

Table 1: Antibacterial Activity of this compound

| Pathogen | Concentration (mg/well) | Zone of Inhibition (mm) |

|---|---|---|

| CRAB (Carbapenem-resistant Acinetobacter baumannii) | 50 | 18 |

| MRSA (Methicillin-resistant Staphylococcus aureus) | 50 | 15 |

| CREC (Carbapenem-resistant Enterobacter cloacae) | 50 | 14 |

| CRKP (Carbapenem-resistant Klebsiella pneumoniae) | 50 | 16 |

The compound exhibited the highest activity against CRAB, with a zone of inhibition significantly greater than that of meropenem, a commonly used antibiotic .

The mechanism by which this compound exerts its antibacterial effects involves interaction with specific bacterial enzymes and pathways. Molecular docking studies suggest that the compound binds effectively to target sites within bacterial cells, disrupting essential functions such as cell wall synthesis and protein production.

Case Study: Molecular Docking Analysis

In a study utilizing molecular dynamics simulations, the binding affinity of the compound to bacterial targets was analyzed. The results indicated strong interactions with key enzymes involved in bacterial metabolism, suggesting a potential for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

This compound was compared with other sulfonamide derivatives and furan-containing compounds. The unique combination of bromine and sulfonamide groups in this compound enhances its biological activity compared to structurally similar compounds.

Table 2: Comparison of Biological Activity

| Compound | Antibacterial Activity (Zone of Inhibition at 50 mg/well) |

|---|---|

| This compound | 18 mm (CRAB) |

| N-(4-sulfamoylphenyl)furan-2-carboxamide | 12 mm (CRAB) |

| Sulfanilamide | 10 mm (CRAB) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。